molecular formula C25H38O7 B154946 Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- CAS No. 10005-96-6

Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)-

Cat. No. B154946
CAS RN: 10005-96-6
M. Wt: 450.6 g/mol
InChI Key: AHPUWZZCSVKRCA-CCNOLHNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- is a steroid compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has numerous potential applications in scientific research. One of the most significant areas of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has been shown to have potential applications in the treatment of cancer. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

Mechanism Of Action

The mechanism of action of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- involves its interaction with various signaling pathways in the body. Studies have shown that this compound can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the production of inflammatory cytokines. Additionally, Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has numerous biochemical and physiological effects on the body. Studies have shown that this compound can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- for lab experiments is its high purity and quality. This compound can be synthesized in large quantities, allowing for extensive studies of its potential applications. However, one of the limitations of this compound is its relatively high cost, which may limit its accessibility for some researchers.

Future Directions

There are numerous future directions for research on Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)-. One potential area of research is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Finally, research is needed to determine the long-term safety and efficacy of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- for human use.

Synthesis Methods

The synthesis of Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- involves the reaction of androst-5-ene-3β, 17β-diol with acetic anhydride and pyridine. The reaction results in the formation of the desired compound, which is then purified through column chromatography. This synthesis method has been extensively studied and optimized, allowing for the production of high-quality Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)- for scientific research purposes.

properties

CAS RN

10005-96-6

Product Name

Androstane-17-carboxylic acid, 3,11-bis(acetyloxy)-12-hydroxy-, methyl ester, (3beta,5alpha,11alpha,12beta,17beta)-

Molecular Formula

C25H38O7

Molecular Weight

450.6 g/mol

IUPAC Name

methyl (3S,5S,8S,9S,10S,11S,12S,13S,14S,17S)-3,11-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C25H38O7/c1-13(26)31-16-10-11-24(3)15(12-16)6-7-17-18-8-9-19(23(29)30-5)25(18,4)22(28)21(20(17)24)32-14(2)27/h15-22,28H,6-12H2,1-5H3/t15-,16-,17-,18-,19+,20+,21-,22+,24-,25-/m0/s1

InChI Key

AHPUWZZCSVKRCA-CCNOLHNQSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2[C@@H]([C@H]([C@]4([C@H]3CC[C@@H]4C(=O)OC)C)O)OC(=O)C)C

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2C(C(C4(C3CCC4C(=O)OC)C)O)OC(=O)C)C

synonyms

3β,11α-Bis(acetyloxy)-12β-hydroxy-5α-androstane-17β-carboxylic acid methyl ester

Origin of Product

United States

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